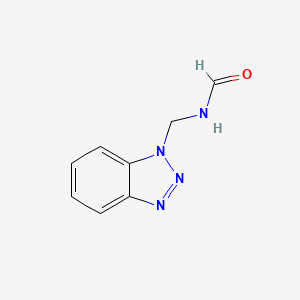

1-(Formamidomethyl)-1H-benzotriazole

Description

The exact mass of the compound 1-(Formamidomethyl)-1H-benzotriazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Formamidomethyl)-1H-benzotriazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Formamidomethyl)-1H-benzotriazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(benzotriazol-1-ylmethyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c13-6-9-5-12-8-4-2-1-3-7(8)10-11-12/h1-4,6H,5H2,(H,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDGAMZNNDGYAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397362 | |

| Record name | 1-(Formamidomethyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87022-36-4 | |

| Record name | 1-(Formamidomethyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Formamidomethyl)-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Formamidomethyl)-1H-benzotriazole (CAS No. 87022-36-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Formamidomethyl)-1H-benzotriazole, also known as N-(1H-Benzotriazol-1-ylmethyl)formamide, is a versatile heterocyclic compound with significant applications in materials science and organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a detailed proposed synthesis protocol, and an in-depth discussion of its primary applications as a corrosion inhibitor and a UV stabilizer. Mechanistic insights into its function, based on the established chemistry of benzotriazole derivatives, are explored. Furthermore, this document outlines essential safety and handling procedures to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals working with this compound, facilitating its effective application and encouraging further investigation into its unique properties.

Introduction

1-(Formamidomethyl)-1H-benzotriazole (CAS No. 87022-36-4) is a derivative of benzotriazole, a bicyclic compound consisting of a benzene ring fused to a 1,2,3-triazole ring. The introduction of a formamidomethyl group at the N1 position of the benzotriazole ring system imparts unique chemical properties that make it a valuable molecule in various industrial and research applications.[1] Primarily, it is recognized for its efficacy as a corrosion inhibitor, particularly for copper and its alloys, and as a UV absorber to prevent the degradation of polymers and coatings.[1] Its utility also extends to being a reagent in specialized organic synthesis.[1] This guide aims to consolidate the available technical information on 1-(Formamidomethyl)-1H-benzotriazole, providing a foundational understanding for its practical application and further research.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(Formamidomethyl)-1H-benzotriazole is presented in the table below. This data is essential for its proper handling, storage, and application in experimental setups.

| Property | Value | Reference |

| CAS Number | 87022-36-4 | [1] |

| Synonyms | N-(1H-Benzotriazol-1-ylmethyl)formamide | [1] |

| Molecular Formula | C₈H₈N₄O | [1] |

| Molecular Weight | 176.18 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 137 - 141 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage | Store at room temperature | [1] |

Synthesis of 1-(Formamidomethyl)-1H-benzotriazole

Step 1: Synthesis of 1-(Hydroxymethyl)-1H-benzotriazole

The first step involves the reaction of benzotriazole with formaldehyde (formalin) to yield 1-(hydroxymethyl)-1H-benzotriazole. This reaction is a well-established method for the N-alkylation of benzotriazole.

Caption: Proposed reaction scheme for the synthesis of 1-(hydroxymethyl)-1H-benzotriazole.

Experimental Protocol (Step 1):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a slurry of 1H-benzotriazole (11.9 g) in 25% aqueous dimethylformamide (100 mL).

-

Add 30% aqueous formaldehyde solution (8.3 mL) to the slurry.

-

Heat the mixture to reflux and maintain for a period until the reaction appears complete (monitoring by TLC is recommended).

-

To drive the reaction to completion, add 1.0 mL of 10% aqueous sodium hydroxide solution and continue to heat at reflux.

-

After cooling to room temperature, perform an aqueous ethyl acetate extractive work-up to isolate the crude 1-(hydroxymethyl)-1H-benzotriazole.

-

The product can be further purified by recrystallization.

Step 2: Synthesis of 1-(Formamidomethyl)-1H-benzotriazole

The second step would involve the reaction of the synthesized 1-(hydroxymethyl)-1H-benzotriazole with formamide. This is a plausible nucleophilic substitution reaction where the hydroxyl group is displaced by the formamide nitrogen.

Caption: Proposed reaction scheme for the synthesis of 1-(formamidomethyl)-1H-benzotriazole.

Experimental Protocol (Step 2):

-

In a suitable reaction vessel, dissolve 1-(hydroxymethyl)-1H-benzotriazole in an excess of formamide.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heat the reaction mixture with stirring. The reaction progress should be monitored by an appropriate method (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation upon addition to cold water.

-

The resulting solid is filtered, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

Applications and Mechanisms of Action

Corrosion Inhibition

Benzotriazole and its derivatives are renowned for their ability to inhibit the corrosion of various metals, most notably copper and its alloys. The mechanism of inhibition is generally accepted to be the formation of a protective, passive film on the metal surface. This film is a complex of the benzotriazole molecule and the metal ions, which acts as a barrier to prevent the corrosive species from reaching the metal surface.

The lone pair of electrons on the nitrogen atoms of the triazole ring play a crucial role in forming coordinate bonds with the metal atoms. This leads to the formation of a stable, polymeric film that adheres strongly to the metal surface.

Caption: Mechanism of corrosion inhibition by 1-(formamidomethyl)-1H-benzotriazole on a copper surface.

UV Stabilization

1-(Formamidomethyl)-1H-benzotriazole is also utilized as a UV stabilizer in polymers and coatings. The benzotriazole moiety is a known chromophore that absorbs strongly in the ultraviolet region of the electromagnetic spectrum. The mechanism of UV stabilization for N-substituted benzotriazoles that lack a 2-hydroxyl group is different from the well-studied excited-state intramolecular proton transfer (ESIPT) mechanism of 2-(2-hydroxyphenyl)benzotriazoles.

For N-alkyl benzotriazoles, upon absorption of UV radiation, the molecule is promoted to an excited state. The energy can then be dissipated through non-radiative pathways, such as internal conversion and intersystem crossing, converting the harmful UV energy into harmless thermal energy. However, photochemical reactions can also occur, which may involve the extrusion of a nitrogen molecule to form a diradical intermediate. The stability of the N-substituent can influence the overall photostability of the molecule.

Caption: Simplified mechanism of UV stabilization by 1-(formamidomethyl)-1H-benzotriazole in a polymer matrix.

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the benzotriazole ring (multiplets in the range of δ 7.0-8.5 ppm).- Methylene protons (-CH₂-) adjacent to the formamide and benzotriazole nitrogen (a singlet or doublet around δ 5.5-6.5 ppm).- Formamide proton (-NHCHO) (a singlet or doublet, potentially broad, in the δ 8.0-9.0 ppm range).- Formyl proton (-CHO) (a singlet around δ 8.0-8.5 ppm). |

| ¹³C NMR | - Aromatic carbons of the benzotriazole ring (signals in the δ 110-150 ppm range).- Methylene carbon (-CH₂-) (a signal around δ 50-70 ppm).- Carbonyl carbon of the formamide group (-CHO) (a signal in the δ 160-170 ppm range). |

| FTIR (cm⁻¹) | - N-H stretching of the formamide group (around 3300-3500 cm⁻¹).- C-H stretching of the aromatic and methylene groups (around 2850-3100 cm⁻¹).- C=O stretching of the amide (around 1650-1680 cm⁻¹).- Aromatic C=C stretching (around 1450-1600 cm⁻¹).- C-N stretching (around 1200-1350 cm⁻¹). |

| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight of 176.18 g/mol . |

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(Formamidomethyl)-1H-benzotriazole is not widely available, the safety precautions can be inferred from the data for 1H-benzotriazole and formamide. It should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

General Precautions:

-

Personal Protective Equipment: Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Known Hazards of Related Compounds:

-

1H-Benzotriazole: Harmful if swallowed and causes serious eye irritation. It is also toxic to aquatic life with long-lasting effects.[2]

-

Formamide: Suspected of causing cancer and may damage fertility or the unborn child.

Given the potential hazards of its parent compounds, 1-(Formamidomethyl)-1H-benzotriazole should be treated as a potentially hazardous substance. A thorough risk assessment should be conducted before its use in any experimental procedure.

Conclusion

1-(Formamidomethyl)-1H-benzotriazole is a valuable compound with established applications in material protection and potential uses in organic synthesis. This guide has provided a detailed overview of its properties, a plausible synthetic route, and an explanation of its mechanisms of action as a corrosion inhibitor and UV stabilizer. The provided information, grounded in the established chemistry of benzotriazole derivatives, serves as a solid foundation for researchers and professionals. However, the scarcity of peer-reviewed literature specifically on this compound highlights the need for further research to fully characterize its properties and explore its full potential in various scientific and industrial fields.

References

Sources

Methodological & Application

Application Notes and Protocols for Amidoalkylation Reactions Using 1-(Formamidomethyl)-1H-benzotriazole

Introduction: A Modern Approach to Amidoalkylation

Amidoalkylation, the introduction of an amidomethyl group (-CH₂NHCOR) onto a nucleophilic substrate, is a fundamental transformation in organic synthesis, providing access to a diverse array of compounds, including peptides, modified amino acids, and complex heterocyclic structures crucial for drug discovery.[1][2] Historically, this reaction has often been accomplished using N-(hydroxymethyl)amides or their corresponding ethers, which frequently require harsh acidic conditions and can suffer from limited stability and substrate scope. The pioneering work of Alan Katritzky revolutionized this field by introducing benzotriazole as a versatile synthetic auxiliary.[3][4][5][6][7] This guide focuses on a key reagent from this methodology: 1-(Formamidomethyl)-1H-benzotriazole , a stable, crystalline solid that serves as a powerful electrophile for the formamidomethylation of a wide range of nucleophiles under mild conditions.

This document provides a comprehensive overview of the synthesis, mechanism, and application of 1-(formamidomethyl)-1H-benzotriazole. It is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient method for the introduction of the formamidomethyl moiety.

The Benzotriazole Advantage: Mechanism of Action

The efficacy of 1-(formamidomethyl)-1H-benzotriazole as an amidoalkylation reagent stems from the excellent leaving group ability of the benzotriazole anion. The reaction proceeds through the formation of a highly reactive N-acyliminium ion intermediate, which is readily intercepted by a nucleophile.

The key mechanistic steps are as follows:

-

Dissociation/Activation: In the presence of a Lewis acid or under thermal conditions, the C-N bond between the methylene carbon and the benzotriazole ring cleaves, releasing the stable benzotriazole anion.

-

N-Acyliminium Ion Formation: This cleavage results in the formation of a resonance-stabilized N-formyliminium ion ([CH₂=NCHO]⁺). This electrophilic species is the key intermediate that reacts with the nucleophile.[8][9]

-

Nucleophilic Attack: A wide variety of nucleophiles (Nu⁻) can then attack the electrophilic carbon of the N-acyliminium ion.

-

Product Formation: This attack forms the desired amidoalkylation product, with benzotriazole being the only byproduct.

The driving force for this reaction is the formation of the stable and weakly basic benzotriazole anion. This allows the reaction to proceed under much milder conditions than traditional amidoalkylation methods.

Figure 1: General mechanism of amidoalkylation.

Experimental Protocols

Part 1: Synthesis of 1-(Formamidomethyl)-1H-benzotriazole

This protocol is adapted from the general principles of reacting benzotriazole with an aldehyde and an amine/amide source.[10][11]

Materials:

-

1H-Benzotriazole

-

Formaldehyde (37% aqueous solution)

-

Formamide

-

Toluene

-

Dean-Stark apparatus

-

Magnetic stirrer with heating

-

Standard glassware for reflux and filtration

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stir bar, add 1H-benzotriazole (1 equiv.), formamide (1.2 equiv.), and toluene.

-

Add aqueous formaldehyde (1.2 equiv.) to the stirred suspension.

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 4-6 hours).

-

Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold toluene.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol or ethyl acetate) to obtain pure 1-(formamidomethyl)-1H-benzotriazole as a white crystalline solid.

-

Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis.

Safety Precautions: Formaldehyde is a suspected carcinogen and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Part 2: General Protocol for Amidoalkylation

This general procedure can be adapted for various nucleophiles. Specific examples with representative conditions are provided in Table 1.

Materials:

-

1-(Formamidomethyl)-1H-benzotriazole

-

Nucleophile (e.g., amine, thiol, or carbon nucleophile)

-

Anhydrous solvent (e.g., THF, CH₂Cl₂, DMF)

-

Lewis acid catalyst (e.g., ZnCl₂, TiCl₄) if required

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the nucleophile (1 equiv.) and the anhydrous solvent.

-

If a solid nucleophile is used, dissolve it completely. If necessary, a base (e.g., NaH, n-BuLi) can be added at this stage to deprotonate the nucleophile. Stir for the required time at the appropriate temperature.

-

In a separate flask, dissolve 1-(formamidomethyl)-1H-benzotriazole (1.1 equiv.) in the anhydrous solvent.

-

Slowly add the solution of 1-(formamidomethyl)-1H-benzotriazole to the solution of the nucleophile (or its corresponding salt) at the desired temperature (this can range from -78 °C to reflux, depending on the nucleophile's reactivity).

-

If a Lewis acid catalyst is required, it can be added to the reaction mixture before or after the addition of the amidoalkylating agent.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated NH₄Cl, water).

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amidoalkylation product.

Sources

- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tsijournals.com [tsijournals.com]

- 4. mcgill.ca [mcgill.ca]

- 5. Photoinduced deaminative strategies: Katritzky salts as alkyl radical precursors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Recent Progress in Fragmentation of Katritzky Salts Enabling Formation of C-C, C-B, and C-S Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digibuo.uniovi.es [digibuo.uniovi.es]

- 8. Characterization of Cyclic N‐Acyliminium Ions by Infrared Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Reactions of benzotriazole with formaldehyde and aliphatic primary amines: selective formation of 1 : 1 : 1, of 2 : 2 : 1, and of 2 : 3 : 2 adducts and a study of their reactions with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for 1-(Formamidomethyl)-1H-benzotriazole in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a formyl group at the N-terminus of a peptide is a critical modification in the synthesis of biologically active peptides and peptidomimetics. N-formylated peptides play a significant role in various biological processes, including immune responses and gene expression.[1] This document provides detailed application notes and protocols for the use of 1-(Formamidomethyl)-1H-benzotriazole as a stable and efficient reagent for the N-formylation of peptides, particularly in the context of solid-phase peptide synthesis (SPPS).

Introduction: The Significance of N-Formylation in Peptides

N-terminal formylation is a post-translational modification observed in prokaryotic and eukaryotic organisms that can significantly influence the biological activity of peptides.[2][3] For instance, N-formyl peptides derived from bacteria or damaged mitochondria act as potent chemoattractants for leukocytes, initiating an inflammatory response.[2] The synthesis of N-formylated peptides is therefore of great interest for studying these biological pathways and for the development of new therapeutic agents.

While various reagents and methods exist for peptide formylation, many suffer from drawbacks such as harsh reaction conditions, the use of unstable reagents, or the generation of difficult-to-remove byproducts.[4] 1-(Formamidomethyl)-1H-benzotriazole, a stable, crystalline solid, presents a promising alternative for efficient and clean N-formylation of peptides.

Physicochemical Properties of 1-(Formamidomethyl)-1H-benzotriazole

| Property | Value |

| Synonym | N-(1H-Benzotriazol-1-ylmethyl)formamide |

| Molecular Formula | C₈H₈N₄O |

| Molecular Weight | 176.18 g/mol |

| Appearance | White to off-white crystalline powder |

| CAS Number | 87022-36-4 |

Principle of N-Formylation using 1-(Formamidomethyl)-1H-benzotriazole

1-(Formamidomethyl)-1H-benzotriazole acts as a formyl group donor. The reaction proceeds via nucleophilic attack of the free N-terminal amine of the peptide onto the carbonyl carbon of the formyl group. The benzotriazole moiety serves as an excellent leaving group, facilitating the reaction under mild conditions. This reagent is particularly well-suited for on-resin formylation of peptides synthesized by SPPS.

Caption: Proposed mechanism of N-formylation.

Advantages of 1-(Formamidomethyl)-1H-benzotriazole in Peptide Synthesis

-

Stability: The reagent is a stable, crystalline solid that can be stored for extended periods without significant decomposition.

-

Mild Reaction Conditions: N-formylation can be achieved at room temperature, minimizing the risk of side reactions and degradation of sensitive peptide sequences.

-

High Efficiency: The benzotriazole leaving group facilitates a rapid and complete reaction.

-

Clean Byproducts: The primary byproduct, 1-(aminomethyl)-1H-benzotriazole, is readily soluble and easily removed by washing during SPPS workup.

-

Compatibility with SPPS: The reagent and its byproducts are compatible with common resins and solvents used in solid-phase peptide synthesis.

Detailed Protocol for On-Resin N-Formylation of Peptides

This protocol is designed for the N-formylation of a peptide synthesized on a solid support (e.g., Rink amide resin) using Fmoc-based chemistry.

Materials and Reagents

-

Peptide-on-resin with a free N-terminal amine

-

1-(Formamidomethyl)-1H-benzotriazole

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), ACS grade

-

Piperidine, 20% (v/v) in DMF

-

Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

-

Cold diethyl ether

Step-by-Step Procedure

-

Fmoc-Deprotection:

-

Swell the peptide-resin in DMF for 30 minutes.

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the resin and repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc protecting group.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

-

N-Formylation Reaction:

-

Prepare a solution of 1-(Formamidomethyl)-1H-benzotriazole (5 equivalents relative to the resin loading) and DIPEA (5 equivalents) in DMF.

-

Add the formylating solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by a Kaiser test (ninhydrin test), which should be negative upon completion.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the resin extensively with DMF (5 times) and DCM (5 times) to remove excess reagents and byproducts.

-

Dry the resin under vacuum.

-

-

Cleavage and Deprotection:

-

Treat the dried, formylated peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude N-formyl peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Purify the crude N-formyl peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Caption: On-resin N-formylation workflow.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Formylation (Positive Kaiser Test) | Insufficient reaction time or reagent stoichiometry. Steric hindrance at the N-terminus. | Increase reaction time to 6 hours or overnight. Increase the equivalents of 1-(Formamidomethyl)-1H-benzotriazole and DIPEA to 10 equivalents. |

| Side Reactions (e.g., acetylation) | Contamination of solvents or reagents. | Use high-purity, amine-free DMF. Ensure all reagents are of appropriate quality. |

| Low Cleavage Yield | Incomplete cleavage from the resin. | Extend the cleavage time to 4 hours. Ensure the cleavage cocktail is fresh. |

| Peptide Degradation | Prolonged exposure to TFA during cleavage. | Perform cleavage at a lower temperature (e.g., on ice) for sensitive peptides. |

Conclusion

1-(Formamidomethyl)-1H-benzotriazole is a valuable reagent for the N-formylation of peptides, offering a stable, efficient, and clean alternative to other formylating agents. The mild reaction conditions and compatibility with standard solid-phase peptide synthesis workflows make it an attractive choice for the preparation of N-formylated peptides for research and drug development. The straightforward protocol and ease of byproduct removal contribute to its utility in modern peptide chemistry.

References

-

Toniolo, A. L., & Sfriso, M. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 736. [Link]

-

Kokollari, A., Werner, M., Lindner, C., Pham, T. L., & Thomas, F. (2023). Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction. ChemBioChem, 24(22), e202300571. [Link]

-

Vasanthan, B., Kandasamy, B., S, A., & Thangavel, B. (2023). N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. ChemRxiv. [Link]

-

Kokollari, A., Werner, M., Lindner, C., Pham, T. L., & Thomas, F. (2023). Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction. PubMed, 37750951. [Link]

-

Yamaguchi, H., Nambu, H., & Endo, T. (2014). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Organic & Biomolecular Chemistry, 12(41), 8238–8243. [Link]

-

Katritzky, A. R., Odens, H. H., & Voronkov, M. V. (2000). Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane, a Novel Formyl Cation Equivalent. The Journal of Organic Chemistry, 65(6), 1886–1888. [Link]

-

Toniolo, A. L., Sfriso, M., & Bellanda, F. M. (2016). Solid Phase Formylation of N-Terminus Peptides. ResearchGate. [Link]

-

Wiesner, J., & Jomaa, H. (2016). Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics. PLoS ONE, 11(1), e0147234. [Link]

-

De Luca, L., Giacomelli, G., & Porcheddu, A. (2005). N-Formylsaccharin: A New Formylating Agent. ResearchGate. [Link]

-

Behera, M., & GVK Biosciences Private Limited. (2015). An Efficient Method for the Preparation of N-Formyl-Imide via Amidine using Propylphosphonic Anhydride (T3P®). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Reactions with 1-(Formamidomethyl)-1H-benzotriazole

Welcome to the technical support center for 1-(Formamidomethyl)-1H-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this versatile formylating agent. Here, we address common challenges and provide in-depth, field-tested solutions to ensure the success of your experiments.

Introduction to 1-(Formamidomethyl)-1H-benzotriazole

1-(Formamidomethyl)-1H-benzotriazole, also known as N-(1H-Benzotriazol-1-ylmethyl)formamide, is a stable, solid reagent widely employed for the formylation of a variety of nucleophiles, including amines and alcohols.[1][2] Its ease of handling and the straightforward removal of the benzotriazole byproduct make it an attractive choice in organic synthesis.[3] However, like any chemical reaction, challenges can arise. This guide will walk you through the most common issues and their resolutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of 1-(Formamidomethyl)-1H-benzotriazole in organic synthesis?

A1: Its primary function is to act as a formylating agent, transferring a formyl group (-CHO) to a nucleophilic substrate.[4] This is particularly useful for the synthesis of N-formamides from primary and secondary amines, and formate esters from alcohols. N-formamides are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Q2: How do I store and handle 1-(Formamidomethyl)-1H-benzotriazole?

A2: 1-(Formamidomethyl)-1H-benzotriazole is a solid that should be stored in a cool, dark place, with a refrigerator (2-8°C) being ideal.[1] It is generally stable under normal laboratory conditions. However, it is advisable to keep it away from excessive heat and moisture to prevent potential degradation. Always consult the Safety Data Sheet (SDS) for specific handling instructions.

Q3: What are the main advantages of using 1-(Formamidomethyl)-1H-benzotriazole over other formylating agents?

A3: Key advantages include its solid nature, which makes it easy to handle and weigh, and the facile removal of the 1H-benzotriazole byproduct. This byproduct is readily soluble in aqueous basic solutions, simplifying the purification of the desired formylated product.[3]

Troubleshooting Common Reaction Failures

This section addresses specific problems you might encounter during your experiments, providing explanations for the underlying causes and step-by-step protocols to resolve them.

Issue 1: Low or No Conversion of the Starting Material

You've run your reaction and, upon analysis (TLC, LC-MS, or NMR), you observe a significant amount of unreacted starting material.

Potential Causes and Solutions:

-

Insufficient Reactivity of the Substrate:

-

Explanation: Electron-deficient amines (e.g., nitroanilines) or sterically hindered amines can be less nucleophilic, leading to slower reaction rates.[3] Similarly, tertiary alcohols react more slowly than primary or secondary alcohols.

-

Solution: For less reactive substrates, consider increasing the reaction temperature or extending the reaction time. For particularly challenging cases, the use of a catalyst might be necessary, although for many applications, 1-(Formamidomethyl)-1H-benzotriazole is effective on its own.

-

-

Inappropriate Solvent:

-

Explanation: The choice of solvent can significantly impact reaction rates. A solvent that does not fully dissolve the reactants will hinder the reaction.

-

Solution: Ensure your substrate and the formylating agent are soluble in the chosen solvent at the reaction temperature. Common solvents for formylation reactions include tetrahydrofuran (THF), acetonitrile (MeCN), and N,N-dimethylformamide (DMF).

-

-

Decomposition of the Reagent:

-

Explanation: Although relatively stable, prolonged exposure to harsh conditions (e.g., strong acids or bases, very high temperatures) could potentially lead to the decomposition of 1-(Formamidomethyl)-1H-benzotriazole.

-

Solution: Use fresh reagent and avoid unnecessarily harsh reaction conditions. If you suspect reagent decomposition, you can check its purity by melting point (typically 137-141 °C) or NMR spectroscopy.

-

Troubleshooting Workflow for Low Conversion:

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of Multiple Products or Side Reactions

Your reaction yields a mixture of the desired product and one or more unexpected byproducts.

Potential Causes and Solutions:

-

Presence of Multiple Nucleophilic Sites:

-

Explanation: If your substrate contains more than one nucleophilic group (e.g., an amino alcohol), you may observe formylation at multiple sites.

-

Solution: To achieve selective formylation, you may need to employ protecting group strategies for the more reactive functional group. Alternatively, careful control of stoichiometry (using only one equivalent of the formylating agent) and reaction temperature may favor mono-formylation.

-

-

Hydrolysis of the Product or Reagent:

-

Explanation: The presence of water in the reaction mixture can lead to the hydrolysis of the formylating agent or the formylated product, especially under acidic or basic conditions.

-

Solution: Ensure you are using anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.

-

General Protocol for N-Formylation of a Primary Amine:

-

Dissolve the primary amine (1.0 eq) in a suitable anhydrous solvent (e.g., THF, 0.1-0.5 M).

-

Add 1-(Formamidomethyl)-1H-benzotriazole (1.05 eq).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. For less reactive amines, gentle heating (40-60 °C) may be required.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a weak aqueous basic solution (e.g., 5% NaHCO₃ solution) to remove the 1H-benzotriazole byproduct.

-

Wash with brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization as needed.

Issue 3: Difficulty in Product Purification

You have successfully formylated your substrate, but are struggling to isolate the pure product.

Potential Causes and Solutions:

-

Incomplete Removal of the Benzotriazole Byproduct:

-

Explanation: 1H-Benzotriazole is the primary byproduct of the reaction. If not completely removed during the work-up, it can co-elute with your product during chromatography.

-

Solution: A key advantage of this reagent is the ease of byproduct removal.[3] Ensure a thorough wash with a weak aqueous base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution) during the work-up. Repeat the basic wash if necessary. The progress of the removal can be monitored by TLC, as 1H-benzotriazole is UV active.

-

-

Product Solubility Issues:

-

Explanation: The formylated product may have different solubility properties compared to the starting material, which can complicate extraction and purification.

-

Solution: Carefully select your extraction solvents. If the product has low solubility in common organic solvents, you may need to explore alternative purification techniques such as recrystallization or precipitation.

-

Work-up and Purification Flowchart:

Caption: Standard work-up and purification procedure.

Data Summary

| Parameter | Recommended Value/Condition | Notes |

| Stoichiometry | 1.0 - 1.1 equivalents | A slight excess of the formylating agent can help drive the reaction to completion. |

| Solvent | THF, MeCN, DMF (anhydrous) | Solvent choice depends on substrate solubility. |

| Temperature | Room Temperature to 60 °C | Higher temperatures may be needed for less reactive substrates. |

| Work-up | Aqueous basic wash (e.g., NaHCO₃) | Crucial for removing the 1H-benzotriazole byproduct. |

Conclusion

1-(Formamidomethyl)-1H-benzotriazole is a robust and convenient reagent for formylation reactions. By understanding the potential challenges and their solutions as outlined in this guide, researchers can effectively troubleshoot their experiments and achieve high yields of their desired products. The key to success lies in careful consideration of substrate reactivity, appropriate reaction conditions, and a thorough work-up procedure.

References

- Bacho, M., Ocayo, F., Trujillo, A., Santos, J. C., Artigas, V., Fuentealba, M., & Escobar, C. (2025). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society.

- Monbaliu, J.-C. M. (Ed.). (2016).

- Singh, M. S., & Singh, A. K. (2018). 1‐(Hydroxymethyl)‐1H‐benzotriazole: An Efficient Ligand for Copper‐Catalyzed Ullmann‐Type Coupling Reaction Leading to Expeditious Synthesis of Diverse Benzoxazoles and Benzothiazoles. ChemistrySelect, 3(34), 9831-9835.

-

Pharmaffiliates. (n.d.). 1-(Formamidomethyl)-1H-benzotriazole. Retrieved January 25, 2026, from [Link]

- Butula, I., & Jadrijevi}-Mladar Taka~, M. (1999). Reactions with 1-Benzotriazolecarboxylic Acid Chloride. VIII. Synthesis of N-Hydroxyisocyanate Derivatives.

- Sidda, R. L., & El-Kaim, L. (2012). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journal of Organic Chemistry, 8, 1261–1268.

- Katritzky, A. R., & Rachwal, S. (2010). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews, 110(3), 1564-1610.

- Kumar, A., & Sreedharan, V. (2015). N-Substituted Formamides as C1-Sources for the Synthesis of Benzimidazole and Benzothiazole Derivatives by Using Zinc Catalysts. European Journal of Organic Chemistry, 2015(26), 5871-5881.

- Pawar, S. S., Mhase, S. R., & Bhosale, A. V. (2010). Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Archives of Applied Science Research, 2(1), 80-85.

- Graham, D., Smith, M. H., & Cundari, T. R. (2002). Controlled Synthesis of Electron Deficient Nitro-1H-benzotriazoles. The Journal of Organic Chemistry, 67(16), 5683-5688.

- BenchChem. (2025). A Comparative Analysis of Formylating Agents for Researchers and Drug Development Professionals. BenchChem Technical Support.

- Katritzky, A. R., Zhang, Y., & Singh, S. K. (2003). Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles. Synthesis, 2003(18), 2777-2780.

- Katritzky, A. R., Rachwal, S., & Caster, K. C. (1987). Reactions of Benzotriazole with Formaldehyde and Aliphatic Primary Amines. Journal of the Chemical Society, Perkin Transactions 1, 781-786.

- Sharma, P., & Kumar, A. (2016).

- Wang, Q., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research, 30, 48956–48967.

- Gerack, C. J., & McElwee-White, L. (2014). Formylation of Amines. Molecules, 19(6), 7689-7713.

-

PureSynth. (n.d.). 1-(Formamidomethyl)-1H-Benzotriazole. Retrieved January 25, 2026, from [Link]

- Wang, Y., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 17(8), 988-997.

- Das, B., et al. (2021). Solvent- and catalyst-free N-formylations of amines at ambient condition: Exploring the usability of aromatic formates as N-formylating agents.

- Katritzky, A. R., & Rachwal, S. (2011). Synthesis of Heterocycles Mediated by Benzotriazole. 2. Bicyclic Systems. Chemical Reviews, 111(11), 7063-7119.

- Kim, J., & Lee, S. (2021). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Organic & Biomolecular Chemistry, 19(3), 564-569.

- Kumar, R., et al. (2021). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. New Journal of Chemistry, 45(1), 169-178.

- Hajra, A., & Maji, A. (2007). Formylation without catalyst and solvent at 80 degrees C. Arkivoc, 2007(16), 135-141.

-

SpecAU. (n.d.). 1-(Formamidomethyl)-1H-benzotriazole. Retrieved January 25, 2026, from [Link]

- Graham, D., Smith, M. H., & Cundari, T. R. (2002). Controlled Synthesis of Electron Deficient Nitro-1H-benzotriazoles. Semantic Scholar.

- Graham, D., Smith, M. H., & Cundari, T. R. (2002). Controlled Synthesis of Electron Deficient Nitro-1H-benzotriazoles. R Discovery.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. N-Formylbenzotriazole - Enamine [enamine.net]

- 4. chemimpex.com [chemimpex.com]

Technical Support Center: 1-(Formamidomethyl)-1H-benzotriazole

Welcome to the technical support center for 1-(Formamidomethyl)-1H-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this versatile compound. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Introduction

1-(Formamidomethyl)-1H-benzotriazole (CAS No. 87022-36-4) is a derivative of benzotriazole used in various research and industrial applications, including organic synthesis and as a corrosion inhibitor.[1] Its stability is crucial for reproducible experimental outcomes. This guide provides a comprehensive overview of its properties and best practices for its use.

Chemical and Physical Properties

A solid understanding of the physicochemical properties of 1-(Formamidomethyl)-1H-benzotriazole is fundamental to its proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₄O | [1][2] |

| Molecular Weight | 176.18 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 137 - 141 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Temperature | Room Temperature | [2] |

Troubleshooting Guide

Encountering unexpected issues during your experiments can be challenging. This section provides a systematic approach to troubleshooting common problems associated with 1-(Formamidomethyl)-1H-benzotriazole.

Visual Troubleshooting Flowchart

Caption: Troubleshooting workflow for common issues with 1-(Formamidomethyl)-1H-benzotriazole.

Common Issues and Solutions

| Observed Problem | Potential Cause | Recommended Action |

| Discoloration of the solid (yellowing or browning) | Exposure to air, light, or contaminants. While benzotriazoles are generally stable, prolonged exposure can lead to minor oxidation or degradation.[3][4] | Store the compound in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen). For sensitive applications, use a freshly opened container. |

| Inconsistent reaction yields | Degradation of the compound due to improper storage. The formamidomethyl group may be susceptible to hydrolysis under acidic or basic conditions. | Ensure the compound is stored in a dry environment away from acids and bases.[3][5] Consider running a purity check (e.g., melting point or HPLC) on the starting material if it has been stored for an extended period. |

| Formation of insoluble particles in solution | The compound may have low solubility in the chosen solvent, or it could be reacting with impurities in the solvent. | Confirm the solubility of 1-(Formamidomethyl)-1H-benzotriazole in your specific solvent system. Use high-purity, anhydrous solvents. Gentle warming or sonication may aid dissolution, but be cautious of thermal degradation.[3] |

| Unexpected side products in a reaction | The benzotriazole moiety can participate in various reactions. The formamidomethyl group can also exhibit its own reactivity. | Carefully review the reaction mechanism and potential side reactions of the benzotriazole ring system. Ensure all reactants and catalysts are of high purity. |

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-(Formamidomethyl)-1H-benzotriazole?

A1: The compound should be stored at room temperature in a cool, dry, and well-ventilated area.[2][6] It is crucial to keep the container tightly closed to protect it from moisture and atmospheric contaminants.[6] For long-term storage, consider placing the container inside a desiccator.

Q2: Is 1-(Formamidomethyl)-1H-benzotriazole sensitive to light?

A2: While specific data for this derivative is limited, benzotriazoles, in general, are used as UV stabilizers, indicating they can interact with UV light.[1] To prevent any potential photodegradation, it is best practice to store the compound in an opaque or amber container to protect it from light.

Q3: What are the known incompatibilities of this compound?

A3: 1-(Formamidomethyl)-1H-benzotriazole should be kept away from strong oxidizing agents, strong acids, and alkaline materials.[3] Contact with these substances can lead to vigorous reactions and decomposition.

Q4: What are the primary degradation pathways for this compound?

A4: While specific degradation pathways for 1-(Formamidomethyl)-1H-benzotriazole are not extensively documented, we can infer potential routes based on its structure. The formamidomethyl group could be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would cleave it from the benzotriazole ring. The benzotriazole ring itself is generally stable but can undergo oxidative degradation, particularly in the presence of strong oxidizing agents or under harsh conditions like UV exposure in the presence of reactive species.[7][8][9]

Q5: How can I assess the purity of my stored 1-(Formamidomethyl)-1H-benzotriazole?

A5: A simple and effective method is to measure its melting point. A broad melting range or a melting point significantly lower than the reported 137-141 °C suggests the presence of impurities.[1] For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the recommended method.[1]

Experimental Protocol: Quality Control via Melting Point Determination

This protocol outlines a straightforward method to verify the integrity of your 1-(Formamidomethyl)-1H-benzotriazole sample.

Objective: To determine the melting point of a stored sample and compare it to the reference range to assess its purity.

Materials:

-

1-(Formamidomethyl)-1H-benzotriazole sample

-

Melting point apparatus

-

Capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle (optional, for grinding coarse crystals)

Procedure:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind a small amount of the crystalline solid using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Melting Point Determination:

-

Set the apparatus to heat at a moderate rate (e.g., 10-15 °C per minute) to approach the expected melting range.

-

Once the temperature is within 20 °C of the expected melting point (137 °C), reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.

-

-

Observation:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has melted (completion of melting).

-

-

Interpretation:

-

Pure Sample: A sharp melting range of 1-2 °C that falls within the expected 137-141 °C range.

-

Impure Sample: A broad melting range (greater than 2 °C) and/or a melting point that is depressed (lower than 137 °C).

-

Safety Precautions:

-

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses and gloves, when handling chemicals.[6][10]

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust.[6]

-

Wash hands thoroughly after handling.[10]

References

-

PureSynth. 1-(Formamidomethyl)-1H-Benzotriazole. [Link]

-

SysKem Chemie GmbH. SAFETY DATA SHEET. [Link]

-

Tri-iso. MATERIAL SAFETY DATA SHEET - PREVENTOL CI 7-50. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 5-Methyl-1H-benzotriazole(1,2,3), 98%. [Link]

-

Lanxess. 4(or 5)-Methyl-1H-benzotriazole. [Link]

-

PubMed. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. [Link]

-

PubChem. 1H-Benzotriazole. [Link]

-

ACS Publications. Degradation Kinetics and Pathway of 1H-benzotriazole during UV/chlorination Process. [Link]

- Google Patents. Preparation method of 1-hydroxymethyl benzotriazole.

-

Organic Chemistry Portal. Benzotriazole synthesis. [Link]

-

RSC Publishing. Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: kinetics, mechanisms, products and toxicology. [Link]

-

PubMed. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. [Link]

-

JOCPR. Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. [Link]

-

MDPI. Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. [Link]

-

PubMed. Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. [Link]

-

GSC Online Press. Review on synthetic study of benzotriazole. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pure-synth.com [pure-synth.com]

- 3. syskem.de [syskem.de]

- 4. lanxess.com [lanxess.com]

- 5. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: kinetics, mechanisms, products and toxicology - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Technical Support Center: 1-(Formamidomethyl)-1H-benzotriazole

Welcome to the technical support center for 1-(Formamidomethyl)-1H-benzotriazole (also known as N-(benzotriazol-1-ylmethyl)formamide). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the handling, use, and troubleshooting of this versatile formylating agent. My goal is to move beyond simple protocols and explain the underlying chemistry to empower you to make informed decisions in your experiments.

PART 1: Core Topic Analysis: Is 1-(Formamidomethyl)-1H-benzotriazole Sensitive to Moisture?

This is the most frequent question we encounter. The short answer is: It is moderately stable to atmospheric moisture for storage but is susceptible to hydrolysis in solution, a reactivity that is fundamental to its function as a formylating agent.

Unlike highly reactive reagents such as acid chlorides, 1-(Formamidomethyl)-1H-benzotriazole is a stable, crystalline solid that can be handled on the benchtop for weighing and transfer without rigorous exclusion of air.[1] This benchtop stability is one of its key advantages.[1][2] However, its stability in storage does not mean it is inert to water in solution. As an N-acylbenzotriazole analogue, it functions as an electrophilic formylating agent. Benzotriazole is an excellent leaving group, making the formyl group susceptible to nucleophilic attack. While a primary or secondary amine is a much stronger nucleophile, water can and will act as a nucleophile, leading to slow hydrolysis.

The critical takeaway is that the need for strictly anhydrous conditions is dictated by the kinetics of your specific reaction. If your nucleophile is highly reactive and the reaction is fast, trace amounts of moisture may be inconsequential. For slow reactions or with less reactive nucleophiles, hydrolysis can become a significant competing reaction, reducing your yield and complicating purification.

PART 2: Frequently Asked Questions (FAQs)

Here we address common queries with detailed, science-backed explanations.

Q1: What are the ideal storage conditions for 1-(Formamidomethyl)-1H-benzotriazole?

A1: While manufacturer guidelines often state "Store at room temperature," we provide more nuanced recommendations for maximizing shelf-life and experimental reproducibility.

| Parameter | Recommendation | Rationale & Expert Insight |

| Temperature | Room Temperature (<25°C) | The compound is a solid with a melting point of 137-141°C, making it thermally stable at ambient temperatures. |

| Atmosphere | Tightly sealed container. Inert gas overlay (N₂ or Ar) is good practice for long-term storage but not strictly necessary for routine use. | The primary concern is hydrolysis from atmospheric moisture over extended periods. A tight seal minimizes this. An inert atmosphere displaces moist air, offering the best protection. |

| Light | Store in an opaque or amber bottle in a dark place. | While not acutely light-sensitive, many complex organic molecules can degrade over time with UV exposure. Storing in the dark is a universal best practice. |

Q2: My formylation reaction is not working or giving low yields. Could moisture be the culprit?

A2: Yes, it is a primary suspect. If the reagent has hydrolyzed, it is no longer an active formylating agent. The presence of water in your reaction solvent or on your glassware can lead to the decomposition of the reagent. See the Troubleshooting Guide in Part 3 for a systematic way to diagnose this issue.

Q3: What are the decomposition products of 1-(Formamidomethyl)-1H-benzotriazole upon hydrolysis?

A3: Hydrolysis will break the N-CH₂ bond, releasing benzotriazole and an unstable N-formylmethanamine intermediate, which further breaks down. The final, stable byproducts you will find in your reaction mixture are 1H-Benzotriazole , Formaldehyde , and Formic Acid .

Caption: Probable hydrolysis pathway of 1-(Formamidomethyl)-1H-benzotriazole.

The presence of 1H-Benzotriazole is often a tell-tale sign of reagent decomposition and can be easily detected by TLC or LC-MS.

Q4: Can I use protic solvents like ethanol or methanol for my formylation reaction?

A4: It is highly discouraged. Protic solvents can act as nucleophiles, reacting with the formylating agent in a process called solvolysis. This will consume your reagent and compete with your desired substrate. Always opt for anhydrous aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN).

Q5: How can I check the purity of my stored 1-(Formamidomethyl)-1H-benzotriazole?

A5: The most straightforward methods are:

-

Melting Point: A sharp melting point in the range of 137-141°C indicates high purity. A depressed or broad melting range suggests the presence of impurities, likely 1H-benzotriazole from hydrolysis.

-

¹H NMR Spectroscopy: In a suitable deuterated solvent (like DMSO-d₆ or CDCl₃), check for the characteristic peaks of the main compound and the absence of significant peaks corresponding to 1H-Benzotriazole (typically a complex multiplet around 7.4-8.1 ppm) and formic acid (a broad singlet around 8.0-8.5 ppm).

-

Thin-Layer Chromatography (TLC): Compare your stored reagent to a fresh sample or a literature Rf value. The appearance of a second spot corresponding to 1H-Benzotriazole is a clear indicator of degradation.

PART 3: Troubleshooting & Experimental Protocols

Troubleshooting Guide for Failed Formylation Reactions

Use this workflow to systematically diagnose and solve issues with your experiment.

Caption: Systematic workflow for troubleshooting failed formylation reactions.

Experimental Protocol: General Procedure for N-Formylation of a Primary Amine

This protocol provides a robust starting point. The causality behind each step is explained to allow for logical modifications.

Materials:

-

Primary amine (1.0 eq)

-

1-(Formamidomethyl)-1H-benzotriazole (1.1 - 1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Standard glassware, dried in an oven (>100°C) overnight and cooled under a stream of dry nitrogen or in a desiccator.

-

Nitrogen or Argon line for inert atmosphere.

Procedure:

-

Setup: Assemble your reaction flask, fitted with a magnetic stir bar and a septum, and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

-

Causality: This step removes atmospheric moisture and oxygen from the reaction vessel, preventing hydrolysis of the formylating agent and potential side reactions with sensitive substrates.

-

-

Dissolution: In the reaction flask, dissolve your primary amine (1.0 eq) in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M.

-

Reagent Addition: Add 1-(Formamidomethyl)-1H-benzotriazole (1.1-1.2 eq) to the stirred solution as a solid in one portion at room temperature.

-

Causality: A slight excess of the formylating agent ensures the complete conversion of the limiting amine substrate. Adding it as a solid is fine due to its moderate stability.

-

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. Look for the consumption of the starting amine and the appearance of a new, typically less polar, product spot.

-

Causality: Reaction times can vary from 1 to 24 hours depending on the nucleophilicity of the amine. Direct monitoring is crucial to determine the point of complete reaction and to avoid potential side reactions from prolonged exposure.

-

-

Workup: Once the reaction is complete, dilute the mixture with additional DCM. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x) and then with brine (1x).

-

Causality: The NaHCO₃ wash is critical. It is a weak base that removes the 1H-Benzotriazole byproduct (which is weakly acidic) and any unreacted starting material or formic acid from hydrolysis, converting them to their water-soluble salts.[3] Brine helps to break any emulsions and remove residual water.

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude formylated product.

-

Purification: Purify the crude product as necessary, typically by column chromatography on silica gel or recrystallization.

References

-

Katritzky, A. R., Odens, H. H., & Voronkov, M. V. (2000). Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane, a Novel Formyl Cation Equivalent. The Journal of Organic Chemistry, 65(6), 1886–1888. [Link]

-

Journal of the Chilean Chemical Society. (2025). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society. [Link]

-

Katritzky, A. R., He, H.-Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210–8213. [Link]

-

ResearchGate. (2025). Trimethylacetic formic anhydride. Improved preparation and use as a highly efficient and selective N-formylating reagent. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Organic Chemistry Portal. [Link]

- Google Patents. (n.d.). Preparation method of 1-hydroxymethyl benzotriazole.

-

Royal Society of Chemistry. (n.d.). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (2025). Acylbenzotriazoles as Advantageous N-, C-, S-, and O-Acylating Agents. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). (1H-1,2,3-Benzotriazol-1-yl)methyl benzoate. PubMed Central. [Link]

-

Organic Chemistry Portal. (n.d.). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. Organic Chemistry Portal. [Link]

-

PubMed. (n.d.). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. PubMed. [Link]

-

ResearchGate. (2025). One-pot synthesis of some N-benzotriazol-1-ylmethyl-1,2,3,4- tetrahydroisoquinolines using benzotriazole-auxiliary. ResearchGate. [Link]

-

Katritzky, A. R., Meher, N. K., Cai, C., & Singh, S. K. (2005). Preparation of N-Acylbenzotriazole Derivatives of Dicarboxylic Acids. Journal of the Mexican Chemical Society, 49(2), 142-146. [Link]

-

ResearchGate. (2019). Unexpected Reactivity of N-Acyl-Benzotriazoles with Aromatic Amines in Acidic Medium (ABAA Reaction). ResearchGate. [Link]

-

ResearchGate. (n.d.). 1-(Hydroxymethyl)-1H-benzotriazole: An Efficient Ligand for Copper-Catalyzed Ullmann-Type Coupling Reaction Leading to Expeditious Synthesis of Diverse Benzoxazoles and Benzothiazoles. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to Formylating Agents: Profiling 1-(Formamidomethyl)-1H-benzotriazole Against a Spectrum of Alternatives

In the landscape of synthetic organic chemistry, the introduction of a formyl group (-CHO) is a fundamental transformation, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals. The choice of a formylating agent is critical, dictating not only the efficiency and yield of the reaction but also its substrate scope, operational simplicity, and safety profile. This guide provides an in-depth comparison of 1-(formamidomethyl)-1H-benzotriazole with other commonly employed formylating agents, offering experimental insights to inform your selection process.

Introduction: The Significance of N-Formylation

N-formylated compounds are key structural motifs in numerous biologically active molecules and serve as crucial intermediates in various synthetic pathways. The formyl group can act as a protecting group for amines, a precursor for isocyanates, and a director in electrophilic aromatic substitution reactions. Consequently, the development of mild, efficient, and selective formylating agents remains an area of active research.

Profiling the Contenders: A Look at Common Formylating Agents

The ideal formylating agent should be stable, easy to handle, and exhibit high reactivity under mild conditions towards a broad range of substrates. Here, we compare 1-(formamidomethyl)-1H-benzotriazole to several established alternatives.

1. 1-(Formamidomethyl)-1H-benzotriazole

This crystalline, stable, and non-hygroscopic solid has emerged as a highly effective N-formylating agent. It is readily prepared from 1-(hydroxymethyl)benzotriazole and formamide. Its mechanism of action involves the nucleophilic attack of an amine on the carbonyl carbon of the formamido group, with the benzotriazole moiety acting as an excellent leaving group, driving the reaction to completion.

Key Advantages:

-

Stability: As a solid, it is easy to handle and store compared to many liquid or gaseous formylating agents.

-

Mild Reaction Conditions: Formylation reactions can typically be carried out at room temperature or with gentle heating.

-

High Yields and Purity: It provides excellent yields of N-formylated products with high purity, often requiring minimal downstream processing.

-

Broad Substrate Scope: Effectively formylates a wide range of primary and secondary aliphatic and aromatic amines.

Experimental Workflow: Formylation using 1-(Formamidomethyl)-1H-benzotriazole

Caption: General workflow for N-formylation using 1-(formamidomethyl)-1H-benzotriazole.

2. Acetic Formic Anhydride (AFA)

Generated in situ from formic acid and acetic anhydride, AFA is a potent formylating agent. However, its high reactivity can sometimes lead to side reactions, and it is sensitive to moisture.

3. Formic Acid

As the simplest carboxylic acid, formic acid can act as a formylating agent, often requiring high temperatures or the use of coupling agents like dicyclohexylcarbodiimide (DCC). These harsh conditions can be incompatible with sensitive substrates.

4. N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

DMF-DMA is a reactive formylating agent but can be expensive and is primarily used for the formylation of active methylene compounds and some amines. Its high reactivity can also lead to undesired side reactions.

Comparative Performance Data

The following table summarizes the performance of 1-(formamidomethyl)-1H-benzotriazole in comparison to other formylating agents for the N-formylation of various amines.

| Formylating Agent | Substrate | Reaction Conditions | Yield (%) | Reference |

| 1-(Formamidomethyl)-1H-benzotriazole | Aniline | THF, rt, 2h | 95 | |

| 1-(Formamidomethyl)-1H-benzotriazole | Benzylamine | THF, rt, 2h | 98 | |

| 1-(Formamidomethyl)-1H-benzotriazole | Pyrrolidine | THF, rt, 2h | 96 | |

| Acetic Formic Anhydride | Aniline | Ether, 0°C to rt | ~90 | |

| Formic Acid/DCC | Aniline | CH2Cl2, rt | ~85 | |

| DMF-DMA | Benzylamine | Neat, rt | ~92 |

Causality Behind Experimental Choices

The choice of tetrahydrofuran (THF) or dichloromethane (CH2Cl2) as a solvent for reactions with 1-(formamidomethyl)-1H-benzotriazole is based on its good solubility for both the reagent and a wide range of amine substrates, facilitating a homogeneous reaction mixture. The reactions are typically conducted at room temperature to leverage the high reactivity of the reagent while minimizing potential side reactions that could occur at elevated temperatures. The straightforward work-up procedure, often involving simple solvent evaporation and extraction, is a direct consequence of the clean reaction profile and the nature of the benzotriazole byproduct, which is easily separated.

Self-Validating Protocols

The protocols employing 1-(formamidomethyl)-1H-benzotriazole are inherently self-validating due to the high yields and purity of the products obtained. The progress of the reaction can be easily monitored by thin-layer chromatography (TLC), observing the consumption of the starting amine and the formation of the formylated product. The crystalline nature of both the reagent and many of the products allows for straightforward isolation and characterization, confirming the efficiency of the transformation.

Reaction Mechanism of 1-(Formamidomethyl)-1H-benzotriazole

Caption: Simplified mechanism of N-formylation by 1-(formamidomethyl)-1H-benzotriazole.

Conclusion and Future Outlook

1-(Formamidomethyl)-1H-benzotriazole stands out as a superior N-formylating agent due to its stability, ease of handling, mild reaction conditions, and high efficiency across a broad range of substrates. While other formylating agents have their specific applications, the versatility and user-friendly nature of 1-(formamidomethyl)-1H-benzotriazole make it an invaluable tool for researchers and drug development professionals. The continued exploration of benzotriazole-based reagents is expected to yield even more advanced and selective synthetic methodologies in the future.

References

-

Katritzky, A. R., et al. (2004). A Convenient and Efficient Method for the N-Formylation of Amines Using 1-Formylbenzotriazole. The Journal of Organic Chemistry, 69(1), 309-312. [Link]

-

Katritzky, A. R., et al. (1998). Benzotriazole-assisted N-formylation of primary and secondary amines. Synthetic Communications, 28(11), 2049-2057. [Link]

A Senior Application Scientist's Guide to Amidoalkylation: The Benzotriazole Advantage

For researchers and professionals in drug development and synthetic chemistry, the introduction of nitrogen-containing functional groups is a cornerstone of molecular design. Among the myriad of techniques available, α-amidoalkylation—the formation of a C-C or C-heteroatom bond via an N-acyliminium ion—stands out for its power in constructing complex acyclic and heterocyclic frameworks, including alkaloids and pharmaceuticals.[1] However, the efficiency and practicality of this reaction hinge critically on the choice of the amidoalkylating reagent.

This guide provides an in-depth comparison of 1-(Formamidomethyl)-1H-benzotriazole, a superior reagent for amidoalkylation, with classical alternatives. We will explore the mechanistic underpinnings of its enhanced performance and provide actionable experimental data to inform your synthetic strategies.

The Challenge: Stability and Reactivity in Classical Amidoalkylation

Amidoalkylation reactions proceed through highly electrophilic N-acyliminium ion intermediates.[2] These powerful electrophiles are reactive towards a wide array of π-nucleophiles, including alkenes, aromatic systems, and heteroaromatics.[2] The core challenge has always been the generation of these transient intermediates under conditions that are both mild and broadly compatible.

Traditional precursors to N-acyliminium ions, such as N-hydroxymethylamides, suffer from significant drawbacks:

-

Instability: They are often thermally labile and can be difficult to store, leading to inconsistent reactivity.

-

Harsh Conditions: Their activation typically requires strong acids and high temperatures, which can limit the functional group tolerance of the reaction and lead to unwanted side reactions.[3]

-

Byproduct Formation: The elimination of water can complicate reaction workups and affect yields.

These limitations necessitate a more robust and user-friendly alternative—a role perfectly filled by 1-(Formamidomethyl)-1H-benzotriazole.

The Solution: 1-(Formamidomethyl)-1H-benzotriazole

1-(Formamidomethyl)-1H-benzotriazole (C₈H₈N₄O) is a white to light-yellow crystalline powder with a melting point of 137-141 °C.[4][5] Its key advantage lies in its structure: the benzotriazole moiety is an exceptional leaving group.

Key Physicochemical Properties:

-

Molecular Weight: 176.18 g/mol [4]

-

Appearance: White to light yellow crystalline powder[4]

-

Stability: Stable at room temperature, non-hygroscopic, and easy to handle.[4]

This stability allows for precise stoichiometry and storage, a significant practical advantage in a research or production setting.

Mechanism of Action: The Benzotriazole Leaving Group

The efficacy of 1-(Formamidomethyl)-1H-benzotriazole stems from the ease with which the benzotriazole anion departs upon activation, typically with a Lewis or Brønsted acid. This departure generates the crucial N-formyliminium ion in situ under significantly milder conditions than required for traditional reagents.

Causality Explained: Why is benzotriazole such an excellent leaving group? The benzotriazole anion is highly stabilized through resonance, delocalizing the negative charge across its three nitrogen atoms and the fused aromatic ring. This inherent stability is the thermodynamic driving force for its facile elimination, allowing the reaction to proceed smoothly without forcing conditions.

Caption: Reaction mechanism of amidoalkylation using 1-(Formamidomethyl)-1H-benzotriazole.

Comparative Performance Analysis

To objectively assess the advantages of 1-(Formamidomethyl)-1H-benzotriazole, we compare its performance against a classical reagent, N-(hydroxymethyl)formamide, in the amidoalkylation of indole, a common reaction in medicinal chemistry.[6]

| Parameter | 1-(Formamidomethyl)-1H-benzotriazole | N-(hydroxymethyl)formamide | Advantage |

| Reagent Stability | Stable, crystalline solid, easy to handle | Often prepared in situ or used as an unstable aqueous solution | Handling & Reproducibility |

| Catalyst | Mild Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) or Brønsted acid | Strong protic acid (e.g., H₂SO₄) | Functional Group Tolerance |

| Reaction Temp. | Room Temperature to 60 °C | Typically >80 °C, often with reflux | Energy Efficiency & Safety |

| Typical Yield (Indole) | > 90% | 60-75% | Efficiency |

| Reaction Time | 1-4 hours | 6-12 hours | Throughput |

| Workup | Simple filtration/extraction; benzotriazole is easily removed | Neutralization required; aqueous byproducts | Simplicity |

Field Insight: The difference in reaction conditions is not trivial. The ability to run reactions at room temperature with a mild Lewis acid catalyst means that sensitive functional groups on complex substrates, which would be degraded under harsh acidic conditions, remain intact. This dramatically expands the synthetic utility of the amidoalkylation reaction in late-stage functionalization, a critical step in drug development.

Experimental Protocol: Amidoalkylation of Indole

This protocol provides a self-validating, reproducible method for the amidoalkylation of indole.

Materials:

-

Indole (1.0 mmol, 117 mg)

-

1-(Formamidomethyl)-1H-benzotriazole (1.1 mmol, 194 mg)

-

Anhydrous Zinc Chloride (ZnCl₂) (0.2 mmol, 27 mg)

-

Anhydrous Dichloromethane (DCM) (10 mL)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add indole (117 mg) and 1-(Formamidomethyl)-1H-benzotriazole (194 mg).

-

Inert Atmosphere: Purge the flask with argon or nitrogen.

-

Solvent Addition: Add anhydrous DCM (10 mL) via syringe and stir until all solids dissolve.

-

Catalyst Addition: Carefully add anhydrous zinc chloride (27 mg) to the stirring solution. Note: ZnCl₂ is hygroscopic; handle quickly.

-